molecular formula C11H8N2S B10840676 2-(2-Methyl-thiazol-4-ylethynyl)-pyridine

2-(2-Methyl-thiazol-4-ylethynyl)-pyridine

Cat. No.: B10840676
M. Wt: 200.26 g/mol
InChI Key: BQDSXKBRSCMFRW-UHFFFAOYSA-N
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Description

2-(2-Methyl-thiazol-4-ylethynyl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-thiazol-4-ylethynyl)-pyridine typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the Sonogashira coupling reaction, where 2-bromo-pyridine is reacted with 2-methyl-thiazole-4-yl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-thiazol-4-ylethynyl)-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-thiazol-4-ylethynyl)-pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-thiazol-4-ylethynyl)-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-thiazol-4-ylethynyl)-3H-pyridin-2-one
  • 3-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester

Uniqueness

2-(2-Methyl-thiazol-4-ylethynyl)-pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel derivatives with enhanced properties .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-methyl-4-(2-pyridin-2-ylethynyl)-1,3-thiazole

InChI

InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)6-5-10-4-2-3-7-12-10/h2-4,7-8H,1H3

InChI Key

BQDSXKBRSCMFRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC=CC=N2

Origin of Product

United States

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